5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester
CAS No.: 1188338-58-0
Cat. No.: VC2736963
Molecular Formula: C16H27N3O4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1188338-58-0 |
---|---|
Molecular Formula | C16H27N3O4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | methyl 1-tert-butyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C16H27N3O4/c1-15(2,3)19-12(11(10-18-19)13(20)22-7)8-9-17-14(21)23-16(4,5)6/h10H,8-9H2,1-7H3,(H,17,21) |
Standard InChI Key | ZGACYZYNOGSNSU-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=C(C=N1)C(=O)OC)CCNC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)N1C(=C(C=N1)C(=O)OC)CCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Composition
5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester belongs to the pyrazole family of heterocyclic compounds. Its structure incorporates several key functional groups: a pyrazole core with a tert-butyl substituent at the N1 position, a methyl ester group at the C4 position, and a 2-tert-butoxycarbonylamino-ethyl group at the C5 position. The compound's architecture can be understood through comparison with structurally similar pyrazoles documented in chemical databases.
The molecule features a pyrazole ring as its central scaffold, which is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is known for its stability and ability to participate in various molecular interactions, including hydrogen bonding and π-stacking. The tert-butyl group at N1 provides steric bulk that can influence the molecule's three-dimensional conformation and potentially protect the nitrogen from metabolic transformations.
The methyl ester functionality at position C4 represents a carboxylic acid derivative that can undergo hydrolysis to yield the corresponding carboxylic acid. This group potentially serves as a site for further chemical modifications or could be involved in interactions with biological targets. The presence of the 2-tert-butoxycarbonylamino-ethyl group at C5 distinguishes this compound from similar pyrazole derivatives and introduces additional points for hydrogen bonding and structural flexibility.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be estimated for 5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C16H27N3O4 | Structural analysis |
Molecular Weight | 325.41 g/mol | Calculated from atomic weights |
Physical State | Solid at room temperature | Comparable to similar pyrazole derivatives |
Solubility | Soluble in organic solvents (e.g., DMSO, chloroform, methanol); limited water solubility | Based on functional group analysis |
Log P | Approximately 2.5-3.5 | Estimated from similar structures |
Melting Point | Likely between 90-150°C | Comparison with related compounds |
Functional Groups | Pyrazole ring, carbamate, methyl ester | Structural analysis |
The presence of both polar functional groups (carbamate, ester) and nonpolar moieties (tert-butyl groups) suggests amphiphilic properties that would influence the compound's pharmacokinetic profile if used in biological applications.
Synthetic Approaches
The synthesis of 5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester would likely involve multiple steps, drawing parallels from known synthetic routes for similar pyrazole derivatives. The general synthetic strategy would typically include formation of the pyrazole core followed by appropriate functionalization.
Key Synthetic Challenges
Several challenges might be encountered during the synthesis of this compound:
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Regioselectivity in pyrazole formation and subsequent functionalization steps.
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Potential side reactions during the installation of the 2-tert-butoxycarbonylamino-ethyl group.
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Orthogonal protection strategies if multiple nitrogen-containing functional groups are present in synthetic intermediates.
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Purification of intermediates and the final product due to potential structural similarities with side products.
Structural Comparison with Similar Compounds
Understanding the structural relationships between 5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester and documented analogs provides valuable insights into its potential properties and applications.
The key structural difference between the target compound and 5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester is the presence of an ethyl linker between the pyrazole ring and the tert-butoxycarbonylamino group. This modification would be expected to confer greater conformational flexibility and potentially alter the compound's physicochemical and biological properties.
Research Applications and Synthetic Utility
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Pyrazole C3-H | 7.5-8.0 | singlet | 1H |
NH (carbamate) | 5.0-6.0 | broad singlet | 1H |
OCH3 (methyl ester) | 3.7-3.9 | singlet | 3H |
CH2 adjacent to pyrazole | 2.8-3.2 | triplet | 2H |
CH2 adjacent to NH | 3.2-3.5 | quartet | 2H |
C(CH3)3 (tert-butyl at N1) | 1.5-1.7 | singlet | 9H |
OC(CH3)3 (Boc group) | 1.4-1.5 | singlet | 9H |
Current Research Status and Future Directions
Research Status
"Preliminary studies suggest that [similar pyrazole derivatives] may exhibit significant biological activity. Interaction studies involving this compound focus on its binding affinity to various receptors or enzymes, which help elucidate its mechanism of action and potential therapeutic effects". Such findings provide direction for potential research on the target compound.
Future Research Directions
Several promising research directions for 5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester include:
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Comprehensive synthesis and full spectroscopic characterization
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Investigation of structure-activity relationships through systematic modification of the substituents
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Evaluation of biological activities, particularly in areas where similar pyrazole derivatives have shown promise
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Exploration of its potential as a synthetic building block for more complex molecules
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Computational studies to predict binding modes with potential biological targets
"Further investigation through biochemical assays and molecular docking studies is warranted to fully explore its potential". Such studies would provide valuable insights into the compound's properties and potential applications.
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